(S)-1-Aminopropan-2-yl phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H10NO4P |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
[(2S)-1-aminopropan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m0/s1 |
InChI Key |
YBOLZUJJGUZUDC-VKHMYHEASA-N |
SMILES |
CC(CN)OP(=O)(O)O |
Isomeric SMILES |
C[C@@H](CN)OP(=O)(O)O |
Canonical SMILES |
CC(CN)OP(=O)(O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 1 Aminopropan 2 Yl Phosphate
Enzymatic Formation of (R)-1-Aminopropan-2-yl Phosphate (B84403)
The formation of (R)-1-aminopropan-2-yl phosphate is a key step in the anaerobic biosynthesis of cobalamin. wikipedia.org This reaction is catalyzed by a specific enzyme that exhibits stereoselectivity.
L-Threonine O-3-phosphate Decarboxylase (CobD, EC 4.1.1.81) Activity and Stereospecificity
The enzyme responsible for the synthesis of (R)-1-aminopropan-2-yl phosphate is L-threonine O-3-phosphate decarboxylase, commonly known as CobD. wikipedia.orgnih.gov This enzyme belongs to the lyase family, specifically the carboxy-lyases that cleave carbon-carbon bonds. wikipedia.org CobD catalyzes the decarboxylation of L-threonine O-3-phosphate to produce (R)-1-aminopropan-2-yl phosphate and carbon dioxide. wikipedia.orgnih.gov
The activity of CobD is highly stereospecific, exclusively producing the (R)-enantiomer of 1-aminopropan-2-yl phosphate. nih.govnih.gov This stereospecificity is critical for the subsequent steps in the cobalamin biosynthesis pathway. The enzyme from Salmonella enterica has been structurally characterized, revealing a dimeric molecule where each subunit consists of a large and a small domain. nih.gov Its structure shows remarkable similarity to enzymes in the aspartate aminotransferase family. nih.gov
| Enzyme Property | Description |
| Enzyme Name | L-Threonine O-3-phosphate Decarboxylase (CobD) |
| EC Number | 4.1.1.81 |
| Substrate | L-Threonine O-3-phosphate |
| Products | (R)-1-Aminopropan-2-yl phosphate, CO2 |
| Stereospecificity | Produces the (R)-enantiomer |
| Organism Example | Salmonella typhimurium, Bacillus megaterium wikipedia.org |
Role of Pyridoxal (B1214274) Phosphate Co-factor in Decarboxylation Mechanism
The decarboxylation reaction catalyzed by CobD is dependent on the cofactor pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.govlibretexts.orgfrontiersin.org PLP is essential for a wide variety of enzymatic reactions involving amino acids, including decarboxylation, transamination, and racemization. frontiersin.orgebi.ac.uk
In the catalytic mechanism of PLP-dependent decarboxylases, the aldehyde group of PLP forms a Schiff base (internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. libretexts.orgdrugbank.com The amino acid substrate then displaces the lysine to form a new Schiff base (external aldimine) with PLP. drugbank.com This intermediate is key to the catalytic process. PLP acts as an "electron sink," stabilizing the negative charge that develops as the carboxyl group is removed from the amino acid. libretexts.orgfrontiersin.org This stabilization makes the otherwise chemically unlikely decarboxylation of an amino acid feasible. libretexts.org Computer analysis of the amino acid sequence of CobD has identified a consensus pyridoxal phosphate-binding motif. nih.gov
Integration into Cobalamin (Vitamin B12) Biosynthesis Pathway
(R)-1-Aminopropan-2-yl phosphate is a vital intermediate in the de novo synthesis of cobalamin, specifically in the formation of the nucleotide loop. asm.orgwikipedia.org
Role as an Intermediate in the Propanolamine Linker Formation
In the biosynthesis of cobalamin, (R)-1-aminopropan-2-yl phosphate serves as the precursor to the aminopropanol (B1366323) linker that connects the corrin (B1236194) ring to the lower axial ligand, dimethylbenzimidazole. wikipedia.orgnih.govmdpi.com This linker is a characteristic feature of the B12 structure.
Adenosylcobinamide-Phosphate Synthase (CbiB, EC 6.3.1.10) Catalysis
The next step in the pathway involves the enzyme adenosylcobinamide-phosphate synthase, also known as CbiB. wikipedia.orgexpasy.org This enzyme catalyzes the condensation of adenosylcobyric acid with (R)-1-aminopropan-2-yl phosphate to form adenosylcobinamide phosphate. wikipedia.orgexpasy.orgnih.gov This reaction requires ATP and results in the formation of ADP and phosphate. wikipedia.org The CbiB-catalyzed reaction is considered the final step in the de novo synthesis of the corrin ring portion of cobalamin. nih.gov
| Reaction Step | Enzyme | Substrates | Product |
| Propanolamine linker formation | Adenosylcobinamide-Phosphate Synthase (CbiB) | Adenosylcobyric acid, (R)-1-Aminopropan-2-yl phosphate, ATP | Adenosylcobinamide phosphate, ADP, Phosphate |
Broader Microbial Metabolism of Amino Alcohols and Phosphate Derivatives
The metabolism of amino alcohols and their phosphate derivatives is not limited to cobalamin biosynthesis and is observed in various microorganisms. For instance, some species of Erwinia and Pseudomonas can metabolize 1-aminopropan-2-ol (B43004) and ethanolamine (B43304). nih.govnih.gov
In these bacteria, an inducibly formed ATP-amino alcohol phosphotransferase can phosphorylate amino alcohols. nih.govnih.gov Subsequently, an amino alcohol O-phosphate phospho-lyase can deaminate the phosphate ester to yield the corresponding aldehyde. nih.govnih.gov For example, 1-aminopropan-2-ol O-phosphate is converted to propionaldehyde (B47417). nih.gov This pathway highlights a broader metabolic context for the types of reactions seen in cobalamin biosynthesis, where amino alcohol phosphates are key intermediates. Furthermore, the metabolism of glycerophospholipids in some organisms can release glycerol (B35011) and phosphate groups, which can then enter various metabolic pathways. mdpi.com
Phosphotransferase-mediated O-phosphorylation of 1-Aminopropan-2-ol
The initial step in the metabolism of 1-aminopropan-2-ol in several bacterial species involves its phosphorylation to form 1-aminopropan-2-ol O-phosphate. This reaction is catalyzed by an ATP-dependent amino alcohol phosphotransferase. nih.gov
In a species of Pseudomonas, the formation of 1-aminopropan-2-ol O-phosphate from 1-aminopropan-2-ol is facilitated by an inducibly formed ATP-amino alcohol phosphotransferase. The activity of this novel kinase was confirmed by observing the disappearance of the substrate, the formation of ADP, and the production of the amino alcohol O-phosphate. This enzyme demonstrates activity towards both the L- and D-isomers of 1-aminopropan-2-ol. Notably, it also acts on L-threonine and ethanolamine, but shows limited activity with choline (B1196258). The phosphotransferase exhibits two pH optima, around pH 7 and pH 9. nih.govmedchemexpress.com
Similarly, in another Pseudomonas species (N.C.I.B. 8858), an amino alcohol-ATP phosphotransferase has been identified. This enzyme is non-stereospecific for 1-aminopropan-2-ol and is also active with ethanolamine, though to a lesser extent. Its activity is stimulated by ADP. nih.gov
The following table summarizes the characteristics of the ATP-amino alcohol phosphotransferase found in Pseudomonas sp. P6.
| Characteristic | Description |
| Enzyme | ATP-amino alcohol phosphotransferase |
| Substrates | L-1-aminopropan-2-ol, D-1-aminopropan-2-ol, L-threonine, Ethanolamine |
| Product | 1-Aminopropan-2-ol O-phosphate, ADP |
| pH Optima | ~7 and ~9 |
| Inducibility | Inducibly formed |
| Low Activity Towards | Choline |
Phospho-lyase Activity on O-phosphate Derivatives
Following phosphorylation, the resulting O-phosphate ester, (S)-1-aminopropan-2-yl phosphate, is a substrate for a phospho-lyase. This enzyme cleaves the C-O-P bond, leading to the formation of an aldehyde, ammonia, and inorganic phosphate. nih.govwikipedia.org
In Pseudomonas sp. P6, an amino alcohol O-phosphate phospho-lyase (deaminating) has been identified that acts on DL- and D-1-aminopropan-2-ol O-phosphate to produce propionaldehyde. nih.gov This enzyme also shows activity towards ethanolamine O-phosphate, converting it to acetaldehyde (B116499), albeit less rapidly. The optimal pH for this enzyme is approximately 8 in Tris-HCl buffers. Evidence suggests that a single enzyme is responsible for both activities. The formation of this phospho-lyase is induced by growth on either 1-aminopropan-2-ol or ethanolamine. nih.gov
A similar phospho-lyase is present in Pseudomonas sp. N.C.I.B. 8858, which is active with both L- and D-1-aminopropan-2-ol O-phosphate. nih.gov In contrast to the enzyme in Pseudomonas sp. P6, this phospho-lyase is significantly less active with ethanolamine O-phosphate compared to its higher homologues. nih.gov
The general reaction catalyzed by ethanolamine-phosphate phospho-lyase is: ethanolamine phosphate + H₂O ⇌ acetaldehyde + NH₃ + phosphate wikipedia.org
This enzyme belongs to the family of lyases, specifically carbon-oxygen lyases that act on phosphates. wikipedia.org It utilizes pyridoxal phosphate as a cofactor. wikipedia.orguniprot.org
The table below details the properties of the amino alcohol O-phosphate phospho-lyase from Pseudomonas sp. P6.
| Property | Description |
| Enzyme | Amino alcohol O-phosphate phospho-lyase (deaminating) |
| Substrates | DL-1-aminopropan-2-ol O-phosphate, D-1-aminopropan-2-ol O-phosphate, Ethanolamine O-phosphate |
| Products | Propionaldehyde, Acetaldehyde, Ammonia, Phosphate |
| pH Optimum | ~8 (in Tris-HCl buffer) |
| Inhibitors | DL-threonine O-phosphate, DL-serine O-phosphate, Choline O-phosphate, Inorganic phosphate |
| Inducers | Growth on 1-aminopropan-2-ol or ethanolamine |
Metabolic Fate in Specific Bacterial Strains (e.g., Pseudomonas, Escherichia coli)
Pseudomonas:
In Pseudomonas sp. P6, the metabolism of 1-aminopropan-2-ol proceeds through its O-phosphate derivative to propionaldehyde, which is then oxidized to propionate (B1217596). nih.gov The propionate is subsequently metabolized via propionyl-CoA. nih.gov Mutants of Pseudomonas sp. N.C.I.B. 8858 lacking the 1-aminopropan-2-ol kinase or the O-phosphate phospho-lyase are unable to grow on 1-aminopropan-2-ol as a carbon source. nih.gov This confirms that the phosphorylation pathway is the primary route for the assimilation of this amino alcohol in these strains. nih.gov
Studies on Pseudomonas putida N.C.I.B. 10558 also suggest that 1-aminopropan-2-ols are metabolized via their O-phosphates to propionaldehyde and then propionate. nih.gov
Escherichia coli:
In Escherichia coli, the metabolism of 1-aminopropan-2-ol appears to follow a different primary pathway. Cell-free extracts of E. coli possess an NAD+-dependent DL-1-aminopropan-2-ol dehydrogenase activity, which oxidizes the amino alcohol to aminoacetone. nih.govnih.gov This dehydrogenase is distinct from L-threonine dehydrogenase. nih.gov Washed-cell suspensions of E. coli convert DL-1-aminopropan-2-ol to aminoacetone. nih.gov
Interestingly, E. coli is unable to utilize DL-1-aminopropan-2-ol as a sole nitrogen source in simple synthetic media, suggesting it may not be able to deaminate aminoacetone. nih.gov While 1-aminopropan-2-ol is recognized as an E. coli metabolite, the primary metabolic route appears to be through dehydrogenation rather than phosphorylation and subsequent lyase activity. nih.gov
The following table summarizes the metabolic pathways of 1-aminopropan-2-ol in the discussed bacterial strains.
| Bacterial Strain | Key Enzymes | Metabolic Intermediates | Final Products (of initial breakdown) |
| Pseudomonas sp. P6 | ATP-amino alcohol phosphotransferase, Amino alcohol O-phosphate phospho-lyase, Aldehyde dehydrogenase | 1-Aminopropan-2-ol O-phosphate, Propionaldehyde | Propionate |
| Pseudomonas sp. N.C.I.B. 8858 | Amino alcohol-ATP phosphotransferase, DL-1-aminopropan-2-ol O-phosphate phospho-lyase | 1-Aminopropan-2-ol O-phosphate, Propionaldehyde | Propionate |
| Escherichia coli | DL-1-aminopropan-2-ol dehydrogenase | Aminoacetone | Aminoacetone |
Enzymatic Transformations and Molecular Mechanisms Involving 1 Aminopropan 2 Yl Phosphate
Mechanistic Studies of Threonine-Phosphate Decarboxylase (CobD)
Threonine-Phosphate Decarboxylase (CobD) is the enzyme responsible for the first committed step in the synthesis of the (R)-1-aminopropan-2-ol linker. It catalyzes the decarboxylation of L-threonine-O-3-phosphate to produce (R)-1-aminopropan-2-yl phosphate (B84403) and carbon dioxide. nih.govwikipedia.org This enzyme belongs to the lyase family, specifically the carboxy-lyases that cleave carbon-carbon bonds. wikipedia.org
Substrate Recognition and Catalytic Cycle
The catalytic activity of CobD is dependent on pyridoxal (B1214274) 5'-phosphate (PLP), a versatile cofactor in amino acid metabolism. nih.govuniprot.org The catalytic cycle begins with the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a specific lysine (B10760008) residue in the active site of the enzyme. nih.gov
The substrate, L-threonine-O-3-phosphate, then enters the active site and undergoes a transaldimination reaction. The amino group of the substrate displaces the enzyme's lysine, forming an external aldimine with the PLP cofactor. This substrate-PLP Schiff base is central to the catalytic mechanism. The pyridinium (B92312) ring of the PLP acts as an electron sink, facilitating the cleavage of the carboxyl group from the substrate. nih.gov
The decarboxylation step is directed by the specific orientation of the substrate in the active site. The bond to be broken (the Cα-carboxylate bond) is positioned perpendicular to the plane of the PLP-substrate aldimine, promoting its cleavage. nih.gov This releases CO2 and generates a quinonoid intermediate. wisc.edu Subsequent protonation of this intermediate at the Cα position by a proton donor, followed by hydrolysis, releases the product, (R)-1-aminopropan-2-yl phosphate, and regenerates the internal aldimine with the lysine residue, preparing the enzyme for another catalytic cycle. nih.govwisc.edu
Structural Basis of Enzyme Specificity and Efficiency (e.g., X-ray crystallography of CobD)
The three-dimensional structure of L-threonine-O-3-phosphate decarboxylase (CobD) from Salmonella enterica has been determined by X-ray crystallography, providing significant insights into its function. nih.gov These structural studies have been performed on the enzyme in its apo form, as well as complexed with its substrate and product, at high resolutions. nih.gov
CobD is structurally similar to enzymes in the aspartate aminotransferase family, particularly histidinol (B1595749) phosphate aminotransferase. nih.gov Despite the structural homology, CobD catalyzes a decarboxylation reaction rather than a transamination. The structural analysis reveals how the enzyme achieves this specificity. Key active site residues orient the substrate in a conformation that favors decarboxylation. Specifically, the carboxylate group of the substrate is positioned out of the plane of the pyridoxal ring, while the α-hydrogen is kept away from the catalytic lysine residue that would otherwise act as a base to abstract it in a transamination reaction. nih.gov
The active site pocket is shaped to accommodate L-threonine-O-3-phosphate, with specific interactions ensuring high substrate specificity. The phosphate group of the substrate is crucial for binding and proper positioning within the active site. nih.govnih.gov This precise arrangement ensures the efficiency of the decarboxylation reaction and prevents side reactions. The structural data provide a signature sequence that can distinguish L-threonine-O-3-phosphate decarboxylases from the aminotransferases they evolved from. nih.gov
Table 1: Crystallographic Data of S. enterica CobD
| State | Resolution (Å) | Key Finding | Reference |
|---|---|---|---|
| Apo enzyme | 1.46 | Reveals the native conformation of the active site before substrate binding. | nih.gov |
| Substrate-bound complex | 1.8 | Shows how the substrate is oriented to favor decarboxylation over transamination. | nih.gov |
Mechanistic Investigations of Adenosylcobinamide-Phosphate Synthase (CbiB)
Following its synthesis by CobD, (R)-1-aminopropan-2-yl phosphate serves as a substrate for Adenosylcobinamide-Phosphate Synthase (CbiB). nih.govresearchgate.net This enzyme catalyzes the ligation of the aminopropanol (B1366323) linker to the corrin (B1236194) ring of adenosylcobyric acid, a crucial step in forming the complete cobalamin molecule. wikipedia.org
ATP-dependent Ligation Reaction Pathway
The general mechanism for ATP-dependent ligases involves three steps:
Formation of a covalent enzyme-AMP intermediate through the cleavage of ATP. nih.gov
Transfer of the activated AMP to a phosphate group on one of the substrates. nih.gov
Ligation of the two substrates with the release of AMP. nih.gov
In the context of CbiB, ATP likely activates the carboxyl group of the propionate (B1217596) side chain of adenosylcobyric acid, forming an acyl-adenylate intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amino group of (R)-1-aminopropan-2-yl phosphate, forming an amide bond and releasing AMP. This results in the final product, adenosylcobinamide phosphate.
Identification of Reaction Intermediates and Transition States
A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products. libretexts.orglibretexts.org In a multi-step reaction, intermediates correspond to local energy minima on the reaction coordinate diagram. youtube.comsolubilityofthings.com Transition states, conversely, are the highest energy points between reactants, intermediates, and products and cannot be isolated. youtube.comorganicchemistrytutor.com
For the CbiB-catalyzed reaction, the adenosylcobyric acid-adenylate (acyl-adenylate) is a key proposed reaction intermediate. This species is formed in the first part of the reaction and is then consumed in the second part. While direct isolation of this intermediate in the CbiB reaction is challenging, its existence is inferred from the known mechanisms of similar ATP-dependent ligases. nih.gov
Studying the transition states of enzymatic reactions often involves the use of substrate analogs that mimic the structure of the transition state. These analogs can bind tightly to the enzyme, providing information about the geometry and electronic nature of the transition state. For CbiB, analogs of the proposed tetrahedral intermediate formed during the nucleophilic attack of the amine on the activated carboxyl group could be used to probe the structure of the transition state.
Interaction with Other Phosphate-Transferring Enzyme Systems
The phosphate group on (S)-1-aminopropan-2-yl phosphate and its product, (R)-1-aminopropan-2-yl phosphate, is a critical feature for their recognition and catalysis by the enzymes of the cobalamin biosynthetic pathway. nih.gov The phosphate moiety is often non-reacting but essential for binding to the enzyme active site, contributing significantly to the catalytic efficiency. nih.gov
In the broader context of metabolism, phosphoryl-transfer reactions are fundamental and are catalyzed by a vast array of enzymes, such as kinases and phosphatases, which are often part of the P-loop NTPase superfamily. nih.gov These enzymes are highly specific, and the unique structure of this compound likely prevents it from being a general substrate for these other enzyme systems, thereby channeling it efficiently into the cobalamin biosynthetic pathway.
Kinase-mediated Phosphorylation of Related Amino Alcohols
The phosphorylation of amino alcohols, such as (S)-1-aminopropan-2-ol, is a critical step in their metabolic pathways, catalyzed by specific kinases. These enzymes transfer a phosphate group, typically from ATP, to the hydroxyl group of the amino alcohol, producing the corresponding phosphate ester.
Research has identified and characterized aminopropanol kinases in various bacteria. In Mycobacterium smegmatis, an enzyme responsible for the phosphorylation of (S)-1-aminopropan-2-ol has been identified as (S)-1-amino-2-propanol kinase. nih.gov This enzyme is part of the Rhodococcus and Mycobacterium microcompartment (RMM) operon, which is involved in the degradation of aminoacetone. nih.gov Structural analysis at a resolution of 1.35 Å revealed that this aminopropanol kinase shares structural similarities with other well-known kinase families, including hexosamine kinases, choline (B1196258) kinases, and aminoglycoside phosphotransferases. nih.gov Bioinformatics studies have shown that this enzyme is widely distributed among Actinobacteria, Proteobacteria, and Firmicutes. nih.gov
Another amino alcohol kinase has been studied in Pseudomonas sp. N.C.I.B. 8858, which is involved in the metabolism of aminoacetone via 1-aminopropan-2-ol (B43004). nih.gov Unlike the enzyme from M. smegmatis, this kinase was found to be non-stereospecific, acting on both D- and L-1-aminopropan-2-ol. nih.gov Its activity is also not strictly limited to aminopropanols, as it demonstrates activity with ethanolamine (B43304), although at a reduced rate. nih.gov
Table 1: Characteristics of Aminopropanol Kinases
| Feature | (S)-1-amino-2-propanol kinase (M. smegmatis) | Amino alcohol kinase (Pseudomonas sp.) |
|---|---|---|
| Stereospecificity | Specific for (S)-1-aminopropan-2-ol nih.gov | Non-stereospecific (acts on D- and L-isomers) nih.gov |
| Other Substrates | Moderately specific nih.gov | Active with ethanolamine (at ~33% activity) nih.gov |
| Structural Family | Similar to hexosamine kinases, choline kinases, aminoglycoside phosphotransferases nih.gov | Not specified |
| Biological Pathway | Aminoacetone degradation nih.gov | Aminoacetone metabolism nih.gov |
Phosphatase-mediated Dephosphorylation Processes
The dephosphorylation of 1-aminopropan-2-yl phosphate is another key enzymatic step, reversing the action of kinases. This process can be mediated by phosphatases, which hydrolyze phosphate esters, or by other enzymes like phospho-lyases, which cleave the C-O-P bond.
In Pseudomonas sp. N.C.I.B. 8858, a phospho-lyase has been identified that acts on 1-aminopropan-2-ol O-phosphate. nih.gov This enzyme, formally named dl-1-aminopropan-2-ol O-phosphate phospho-lyase (deaminating), is a crucial component of the metabolic pathway that converts 1-aminopropan-2-ol to propionaldehyde (B47417). nih.gov The enzyme is active with the O-phosphate esters of both L- and D-1-aminopropan-2-ol. nih.gov It can also act on ethanolamine O-phosphate, but its efficiency with this substrate is significantly lower, at about one-tenth the activity observed with the aminopropanol phosphates. nih.gov Mutants of this Pseudomonas strain lacking the phospho-lyase were unable to grow on aminoacetone or 1-aminopropan-2-ol as a carbon source, highlighting the enzyme's essential role in this metabolic route. nih.gov
While specific hydrolase-type phosphatases acting directly on this compound are not extensively characterized in the literature, the broader families of protein phosphatases, such as PP1 and PP2A, are known to be responsible for the majority of dephosphorylation reactions of phosphoserine and phosphothreonine residues in cellular proteins. nih.gov These phosphatases typically exist as holoenzymes, where regulatory subunits confer substrate specificity to the catalytic subunit. nih.gov The catalytic subunits themselves possess intrinsic preferences, for example, disfavoring a proline residue next to the phosphorylation site. nih.gov Ceramide has been shown to induce dephosphorylation of certain proteins by activating PP1α, demonstrating a mechanism of phosphatase regulation independent of other signaling molecules. nih.gov
**Table 2: Substrate Activity of dl-1-aminopropan-2-ol O-phosphate phospho-lyase from *Pseudomonas sp.***
| Substrate | Relative Activity |
|---|---|
| L-1-Aminopropan-2-ol O-phosphate | Active nih.gov |
| D-1-Aminopropan-2-ol O-phosphate | Active nih.gov |
| Ethanolamine O-phosphate | ~10% of activity with aminopropanol phosphates nih.gov |
Stereochemical Considerations in Biological Systems and Synthesis of 1 Aminopropan 2 Yl Phosphate
Enantiomeric Specificity and Selectivity in Biosynthetic Pathways
Biosynthetic pathways, the series of chemical reactions within living organisms that produce complex molecules, are often characterized by a high degree of stereoselectivity. This means that enzymes, the biological catalysts driving these reactions, can distinguish between the enantiomers of a substrate, preferentially producing or acting upon one over the other.
Enzymes achieve their remarkable stereospecificity through the intricate three-dimensional structure of their active sites. These sites are chiral environments that interact with substrates in a highly specific manner, akin to a lock and key. For a chiral substrate, the different spatial arrangements of its enantiomers lead to distinct interactions with the enzyme's active site. One enantiomer may bind perfectly, leading to a productive catalytic event, while the other may bind poorly or not at all.
A prime example of this is seen in the biosynthesis of (R)-1-aminopropan-2-ol, a component in the biosynthesis of cobalamin (vitamin B12). wikipedia.org The O-phosphate ester of (R)-1-aminopropan-2-ol is produced from threonine by the enzyme threonine-phosphate decarboxylase. wikipedia.org This enzymatic reaction is highly specific for the (R)-enantiomer.
The biological activity of α-aminophosphonates, a class of compounds structurally similar to amino acids, is also significantly influenced by the absolute configuration of the α-carbon atom. nih.gov This highlights the critical role of enzymatic discrimination in determining the biological function of chiral molecules. The synthesis of optically pure enantiomers of α-aminophosphonates is a significant area of research due to their diverse biological applications, including as enzyme inhibitors, antibiotics, and herbicides. nih.gov
Dual-enzyme cascade pathways have been developed for the synthesis of bichiral amino alcohols, demonstrating high chemo- and stereoselectivity. nih.gov For instance, an NADPH-dependent meso-diaminopimelate dehydrogenase from Proteus vulgaris exhibits (R)-selective reductive amination activity, while a glucose dehydrogenase from Bacillus megaterium catalyzes the reductive hydroxylation of ketones to chiral alcohols. nih.gov This approach allows for the synthesis of high-value bichiral amino alcohols with excellent stereoselectivity. nih.gov
Impact of Chirality in Biological Recognition and Reactivity of Aminopropan-2-yl Phosphate (B84403)
The chirality of a molecule is a fundamental determinant of its interaction with biological systems. The distinct three-dimensional arrangement of atoms in enantiomers leads to differential binding to chiral receptors and enzymes, resulting in varied physiological responses. This principle is central to pharmacology and biochemistry.
The stereocenter-recognition (SR) model provides a framework for understanding the stereoselectivity of biological macromolecules towards substrates with multiple stereocenters. nih.gov This model posits that for a receptor to be stereoselective, its interactions with substrate stereoisomers must involve a minimum number of locations on the substrate in a specific geometric arrangement. nih.gov These interactions can be binding, non-binding, or repulsive. nih.gov For a molecule with a single stereocenter, a minimum of three interaction points with a receptor is generally required for chiral recognition.
The biological activity of many compounds is often attributed to only one of its enantiomers. For example, in the case of the partial AMPA receptor agonist (R,S)-2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid ((R,S)-APPA), the (S)-enantiomer exhibits full agonistic activity at the AMPA receptor, while the (R)-enantiomer is a non-NMDA receptor antagonist. nih.gov This stark difference in pharmacological activity underscores the importance of chirality in drug-receptor interactions.
In the context of phosphorylation, the stereochemistry of the substrate can dictate which hydroxyl group is phosphorylated. For instance, the enzyme-catalyzed phosphorylation of peptides containing threoninol diastereomers by cAMP-dependent protein kinase showed that the (2R,3R)-isomer is specifically phosphorylated at the secondary alcohol, whereas the (2S,3S)-isomer is exclusively phosphorylated at the primary alcohol. nih.gov This regioselectivity is a direct consequence of the stereochemistry at the C-2 position of the threoninol residue. nih.gov Similarly, bacterial acid phosphatases, such as the one from Shigella flexneri, preferentially phosphorylate primary alcohol functions over secondary ones in a variety of substrates, including carbohydrates and linear alcohols. researchgate.net
The concept of chiral recognition is also evident in the development of chiral catalysts and auxiliaries for asymmetric synthesis. nih.gov For instance, enantiomerically pure cis-1-aminoindan-2-ol has been widely used as a ligand for chiral catalysts and as a chiral auxiliary in the synthesis of various organic molecules. nih.gov Its conformational rigidity, due to the methylene (B1212753) link between the aromatic ring and the alcohol moiety, makes it a valuable tool for controlling stereoselectivity in chemical reactions. nih.gov
| Compound/System | Enantiomer-Specific Activity | Reference |
| (R,S)-APPA | (S)-enantiomer is a full AMPA receptor agonist; (R)-enantiomer is a non-NMDA receptor antagonist. | nih.gov |
| Threoninol diastereomers | cAMP-dependent protein kinase phosphorylates the secondary alcohol of the (2R,3R)-isomer and the primary alcohol of the (2S,3S)-isomer. | nih.gov |
| cis-1-Aminoindan-2-ol | Used as a chiral auxiliary and ligand in asymmetric synthesis due to its defined stereochemistry. | nih.gov |
Stereoselective Approaches in Chemical and Chemoenzymatic Synthesis of Chiral Phosphorylated Amino Alcohols
The synthesis of enantiomerically pure chiral molecules is a significant challenge in organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. Stereoselective synthesis aims to produce a single stereoisomer of a product, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
The asymmetric synthesis of chiral molecules like (S)-1-aminopropan-2-yl phosphate can be approached through various strategies. One common method involves the use of chiral catalysts, such as chiral phosphoric acids, to induce enantioselectivity in a reaction. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For instance, chiral phosphoric acid has been successfully used to catalyze the enantioselective 1,6-conjugate addition of various nucleophiles to in situ generated alkynyl indole (B1671886) imine methides. nih.gov
Another strategy is substrate-controlled synthesis, where a chiral starting material is used to direct the stereochemistry of subsequent reactions. The synthesis of α-aminophosphonic acids, for example, can be achieved through the diastereoselective hydrophosphonylation of chiral imines. researchgate.net These chiral imines are often derived from readily available chiral amines or aldehydes. researchgate.net
Photoredox catalysis has also emerged as a powerful tool for stereoselective synthesis. rsc.org A protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis, providing a convenient method for the synthesis of unnatural α-amino acids. rsc.org
One-pot sequential enzymatic reactions offer an environmentally friendly and efficient route to chiral amino alcohols. nih.gov For example, the asymmetric synthesis of N-substituted 1,2-amino alcohols can be achieved through a one-pot, two-step enzymatic process involving benzaldehyde (B42025) lyase-catalyzed hydroxymethylation of aldehydes and subsequent asymmetric reductive amination with imine reductases. nih.gov
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, leaving the other enantiomer unreacted. Lipases are a class of enzymes commonly used for this purpose. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been successfully employed for the kinetic resolution of racemic 1-aryl- and 1-heteroarylpropan-2-amines through aminolysis reactions, yielding enantioenriched (R)-amides and (S)-amines. researchgate.net
Immobilized lipases are particularly advantageous as they can be easily recovered and recycled. nih.gov An immobilized lipase from Candida rugosa has been used for the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, achieving high enantiomeric excess of the product. mdpi.com Similarly, lipoprotein lipase from Burkholderia sp. has been used for the enzymatic resolution of α-sulfinyl esters, providing both the unreacted esters and the corresponding α-sulfinyl carboxylic acids in high yields and enantiomeric ratios. nih.gov
Chiral derivatization is another method used to separate enantiomers. In this approach, a racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility and boiling point, which allows for their separation by conventional methods like crystallization or chromatography. Once separated, the chiral auxiliary can be removed to yield the pure enantiomers. For example, the resolution of (R,S)-2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid ((R,S)-APPA) was accomplished using (R)-(+)- and (S)-(-)-1-phenylethylamine as resolving agents to obtain the pure (S)-(+)- and (R)-(-)-enantiomers. nih.gov
| Strategy | Description | Example | Reference |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Chiral phosphoric acid catalyzed enantioselective conjugate addition. | nih.gov |
| Substrate-Controlled Synthesis | Use of a chiral starting material to direct stereochemistry. | Diastereoselective hydrophosphonylation of chiral imines. | researchgate.net |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | Lipase-catalyzed kinetic resolution of racemic amines. | researchgate.net |
| Chiral Derivatization | Reaction with a chiral resolving agent to form separable diastereomers. | Resolution of (R,S)-APPA using chiral phenylethylamine. | nih.gov |
Advanced Analytical and Spectroscopic Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation and confirmation of the stereochemistry of (S)-1-Aminopropan-2-yl phosphate (B84403). Both ¹H and ³¹P NMR are particularly informative.
In ¹H NMR, the chemical shifts and coupling constants of the protons provide a detailed map of the molecule's carbon-hydrogen framework. The protons of the aminomethyl group (CH₂NH₂), the methine group (CH-OPO₃²⁻), and the methyl group (CH₃) each exhibit distinct signals. The coupling between adjacent protons allows for the assignment of these signals to their respective positions within the molecule.
³¹P NMR spectroscopy is highly specific for the phosphorus atom in the phosphate group. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, providing direct evidence for the presence and nature of the phosphate ester. This technique is also invaluable for studying the interactions of (S)-1-Aminopropan-2-yl phosphate with enzymes, as changes in the ³¹P chemical shift can indicate binding and catalytic events.
The stereochemical assignment of the chiral center at the C2 position is crucial. This is often achieved through the use of chiral resolving agents or by synthesizing the compound from a starting material of known stereochemistry and using NMR to confirm that the stereocenter has been retained. The coupling constants observed in ¹H NMR can also provide conformational information that indirectly supports the stereochemical assignment.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~3.0-3.2 | Multiplet | -CH₂NH₂ | |
| ¹H | ~4.0-4.2 | Multiplet | -CH-OPO₃²⁻ | |
| ¹H | ~1.3 | Doublet | -CH₃ | |
| ³¹P | Variable | Singlet | -OPO₃²⁻ |
Note: Exact chemical shifts can vary depending on the solvent and pH.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and assessing its purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.
Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing polar molecules like this compound. In positive ion mode, the molecule is typically observed as the protonated species [M+H]⁺. In negative ion mode, it can be detected as the deprotonated species [M-H]⁻.
Tandem mass spectrometry (MS/MS) can be employed to gain further structural information. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern, such as the loss of the phosphate group, provides additional evidence for the proposed structure. This technique is also instrumental in identifying and quantifying the compound in complex biological matrices. The purity of a sample can be assessed by looking for the presence of ions corresponding to potential impurities.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Formula | Species |
| ESI (+) | 140.0577 | C₃H₁₁NO₄P | [M+H]⁺ |
| ESI (-) | 138.0420 | C₃H₉NO₄P | [M-H]⁻ |
Chromatographic Methods for Separation and Quantification in Research Samples (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the separation and quantification of this compound in research samples, including reaction mixtures and biological extracts.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method. Due to the polar nature of the compound, reversed-phase HPLC with an aqueous mobile phase is often employed. The use of an ion-pairing agent may be necessary to improve retention and peak shape. For the separation of enantiomers, chiral HPLC is the method of choice. This can be achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Detection is typically accomplished using UV absorbance (if the molecule possesses a chromophore or is derivatized) or, more universally, with a mass spectrometer (LC-MS).
Gas Chromatography (GC) can also be used, but it requires derivatization of the polar amino and phosphate groups to increase their volatility. Derivatization with agents like silylating reagents can make the compound suitable for GC analysis. Chiral GC columns can be used for enantiomeric separation of the derivatized compound.
These chromatographic methods, when coupled with appropriate detectors, allow for the accurate quantification of this compound in various research contexts.
X-ray Crystallography for Absolute Configuration and Conformational Analysis (on compound or enzyme-bound forms)
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation. To perform this analysis, a single crystal of the compound of sufficient size and quality is required.
By diffracting X-rays, the crystal provides a pattern that can be mathematically reconstructed to generate a detailed model of the electron density of the molecule. This model reveals the precise spatial arrangement of all the atoms, bond lengths, and bond angles. For a chiral molecule like this compound, anomalous dispersion techniques can be used to unambiguously determine the absolute configuration of the stereocenter, confirming it as the (S)-enantiomer.
In addition to the free molecule, X-ray crystallography can be used to study the compound when it is bound to the active site of an enzyme. These studies are incredibly valuable as they provide a snapshot of the molecular interactions, such as hydrogen bonds and electrostatic interactions, that are crucial for substrate recognition and catalysis. This information can elucidate the role of this compound in biological processes and guide the design of enzyme inhibitors or probes.
Applications in Biochemical and Biological Research
Utilization as a Substrate or Co-factor Analog in Enzyme Mechanism Studies
The phosphorylated form of 1-aminopropan-2-ol (B43004) is a key intermediate in the metabolic pathways of certain microorganisms, making it an essential substrate for studying the enzymes involved. Research has established that 1-aminopropan-2-ol O-phosphate is the intermediate between the amino alcohol and the corresponding aldehyde in some metabolic routes. nih.gov
In species of Pseudomonas, an enzyme named amino alcohol O-phosphate phospho-lyase (deaminating) utilizes DL- and D-1-aminopropan-2-ol O-phosphate as a substrate to produce propionaldehyde (B47417). nih.gov This enzyme also shows activity with ethanolamine (B43304) O-phosphate, though it is less rapid. nih.gov The characterization of this phospho-lyase, including the determination of apparent Km values for its substrates, provides insight into its catalytic mechanism and substrate specificity. nih.gov The stereospecificity of related enzymes, such as D-1-amino-2-propanol oxidoreductase which is specific for the D-isomer, underscores how specific enantiomers of amino alcohol derivatives can be used to probe the stereochemical precision of enzyme active sites.
Another critical enzyme studied using this substrate is ATP–amino alcohol phosphotransferase. This kinase phosphorylates the amino alcohol to produce the O-phosphate ester. nih.gov The study of this novel kinase, including its purification and characterization, has been crucial for understanding the initial activation step of amino alcohol metabolism. nih.gov
Investigation of Novel Metabolic Pathways in Microbial Systems
(S)-1-Aminopropan-2-yl phosphate (B84403) is a central molecule in the elucidation of amino alcohol metabolism in various bacteria. Studies with Pseudomonas and Erwinia species have been particularly revealing.
In a species of Pseudomonas, 1-aminopropan-2-ol is metabolized via its O-phosphate derivative. nih.gov The pathway involves two key inducible enzymes:
ATP–amino alcohol phosphotransferase: This enzyme catalyzes the phosphorylation of 1-aminopropan-2-ol to form 1-aminopropan-2-ol O-phosphate. nih.gov
Amino alcohol O-phosphate phospho-lyase: This enzyme then deaminates the phosphate ester, cleaving it to produce propionaldehyde. nih.gov
Radioactive tracer experiments using DL-1-amino[3-¹⁴C]propan-2-ol have confirmed the operation of this pathway in vitro, demonstrating the coupled activity of the kinase and the phospho-lyase to generate [¹⁴C]-propionaldehyde. nih.gov The resulting propionaldehyde is further oxidized to propionate (B1217596) by an aldehyde dehydrogenase, which is then metabolized via propionyl-CoA. nih.gov
Similarly, research on Erwinia carotovora showed that when grown on media with 1-aminopropan-2-ol compounds as the sole nitrogen source, it excretes propionaldehyde. nih.gov This process also implicates amino alcohol O-phosphates as the precursors to the aldehyde, formed through the action of an inducible ATP–amino alcohol phosphotransferase and an amino alcohol O-phosphate phospho-lyase. nih.govscispace.com However, unlike the Pseudomonas species, E. carotovora could not use these amino alcohols as a carbon source, a limitation attributed to its inability to synthesize the necessary aldehyde dehydrogenase. nih.gov
Table 1: Key Enzymes in the Microbial Metabolism of 1-Aminopropan-2-ol
| Enzyme Name | Organism | Substrate(s) | Product(s) | Function in Pathway |
| ATP–amino alcohol phosphotransferase | Pseudomonas sp., Erwinia carotovora | 1-Aminopropan-2-ol, ATP | 1-Aminopropan-2-ol O-phosphate, ADP | Initial phosphorylation and activation of the amino alcohol. nih.govnih.gov |
| Amino alcohol O-phosphate phospho-lyase | Pseudomonas sp., Erwinia carotovora | 1-Aminopropan-2-ol O-phosphate | Propionaldehyde, Inorganic Phosphate, Ammonia | Cleavage of the phosphate ester to form an aldehyde. nih.govnih.gov |
| Aldehyde dehydrogenase | Pseudomonas sp. | Propionaldehyde, NAD⁺ | Propionate, NADH | Oxidation of the aldehyde to a carboxylic acid for entry into central metabolism. nih.gov |
Use in Cell-Free Systems for Reconstitution and Analysis of Biochemical Pathways
Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for synthetic biology, enabling the rapid construction and testing of metabolic pathways in vitro. nih.govmdpi.com These systems, which contain the necessary transcription and translation machinery from cell extracts, allow for the expression of multiple enzymes in a single reaction environment, free from the constraints of a living cell. nih.govmdpi.comembopress.org
The metabolic pathway for 1-aminopropan-2-ol degradation is an ideal candidate for reconstitution in a cell-free system. By co-expressing the genes for ATP–amino alcohol phosphotransferase and amino alcohol O-phosphate phospho-lyase in a CFPS system, researchers can analyze the conversion of 1-aminopropan-2-ol to propionaldehyde in a controlled environment. nih.gov This approach allows for the direct manipulation of reaction components, such as substrate and cofactor concentrations, to study the pathway's kinetics and regulation. nih.gov
Early in vitro studies that demonstrated the coupling of the kinase and phospho-lyase enzymes to produce propionaldehyde from the amino alcohol laid the groundwork for such cell-free reconstructions. nih.gov Modern CFPS systems offer enhanced efficiency and the ability to synthesize complex proteins, making them suitable for producing and assembling the enzymes of the 1-aminopropan-2-ol pathway for detailed biochemical analysis. nih.govembopress.org
Development of Enzyme Inhibitors and Mechanistic Probes for Research Purposes
(S)-1-Aminopropan-2-yl phosphate and its analogs serve as valuable mechanistic probes for enzymes that recognize phosphorylated substrates. As a substrate analog, it can be used to investigate the active site and catalytic mechanism of enzymes like the amino alcohol O-phosphate phospho-lyase. nih.gov Understanding how the enzyme binds this substrate is a critical first step in the rational design of specific inhibitors.
While specific inhibitors derived directly from this compound are not detailed in the provided research, the general principle of using substrate analogs for inhibitor development is well-established. For instance, other aminoalkanol derivatives have been investigated as competitive inhibitors for enzymes like prostate acid phosphatase. mdpi.com The insights gained from studying the interaction of the phospho-lyase with its natural substrate, 1-aminopropan-2-ol O-phosphate, can guide the synthesis of modified versions of the molecule that bind tightly to the active site but cannot be turned over, thereby acting as competitive inhibitors. nih.gov Such inhibitors would be powerful research tools for probing the physiological role of these enzymes and their pathways.
Role in Studying Phosphorus Cycling and Utilization in Model Biological Systems
Phosphorus is an essential nutrient, and understanding the cycling of organophosphorus compounds is vital in biochemistry and ecology. researchgate.netfrontiersin.org this compound, as a phosphate monoester, can be used as a model compound to study the biological processes that make phosphorus available from organic sources.
The microbial metabolism of 1-aminopropan-2-ol O-phosphate is a direct example of phosphorus cycling. nih.gov The action of the amino alcohol O-phosphate phospho-lyase releases inorganic phosphate from the organic molecule, a key step in phosphorus mineralization. nih.govnih.gov Studying how organisms like Pseudomonas regulate this pathway in response to nutrient availability (e.g., using the amino alcohol as a nitrogen source) provides insight into how microbes adapt to utilize complex organophosphorus compounds. nih.gov Furthermore, the enzymatic cleavage of the carbon-phosphorus bond in related compounds (phosphonates) by C-P lyase pathways highlights the diverse microbial strategies for accessing phosphorus, a field where model substrates are essential for biochemical characterization. nih.gov
Future Research Directions and Methodological Challenges
Elucidation of Undiscovered Metabolic Roles and Pathways for both Enantiomers
While the metabolism of racemic and the D-form of 1-aminopropan-2-ol (B43004) via its O-phosphate ester has been studied in certain microorganisms, a comprehensive understanding of the distinct metabolic fates of the (S) and (R) enantiomers of 1-aminopropan-2-yl phosphate (B84403) is still lacking. In some bacteria, (R)-1-aminopropan-2-ol is a known precursor in the biosynthesis of cobalamin (vitamin B12), where its O-phosphate ester is formed from threonine. The metabolism of 1-aminopropan-2-ols in some Pseudomonas species proceeds through their O-phosphates to propionaldehyde (B47417) and then propionate (B1217596).
Future research should focus on identifying and characterizing the specific enzymes and metabolic pathways that differentiate the processing of (S)-1-aminopropan-2-yl phosphate from its (R)-enantiomer in a wider range of organisms, including mammals. The role of phosphate in metabolism is crucial, participating in energy transfer and signaling. Uncovering novel metabolic roles could reveal new biological functions and potential therapeutic targets.
Key Research Questions:
Are there specific transporters for each enantiomer?
Do the enantiomers participate in different phosphorylation or dephosphorylation reactions?
What are the downstream metabolic products unique to each enantiomer?
Does the metabolism of these compounds vary significantly across different tissues or cell types?
Synthetic Biology and Metabolic Engineering for Enhanced Bioproduction or Derivatization
The principles of synthetic biology and metabolic engineering offer powerful tools for the overproduction of this compound or for the creation of novel derivatives. By engineering microbial hosts, it is possible to enhance the expression of key biosynthetic enzymes or to introduce new enzymatic activities for producing structurally related compounds.
For instance, the enzyme (R)-aminopropanol dehydrogenase metabolizes (R)-1-aminopropan-2-ol to aminoacetone. Engineering this or related enzymes could allow for the production of novel amino alcohol derivatives. Furthermore, understanding the amino alcohol kinase and phospho-lyase enzymes involved in the metabolism of 1-aminopropan-2-ol in organisms like Pseudomonas and Erwinia can provide a basis for designing new biosynthetic pathways.
Potential Applications:
Bioproduction: Development of microbial cell factories for the large-scale, stereoselective production of this compound.
Derivatization: Creation of novel aminopropanol (B1366323) phosphate derivatives with altered properties for applications in areas such as drug delivery or as precursors for other valuable chemicals.
Rational Design of Enzyme Modulators Based on Detailed Structural and Mechanistic Insights
A detailed understanding of the three-dimensional structures of enzymes that bind this compound is a prerequisite for the rational design of modulators. These modulators could be inhibitors or activators of enzyme activity, with potential applications in treating metabolic disorders or as research tools.
For example, knowledge of the active site of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are involved in a wide array of metabolic processes, could inform the design of specific inhibitors. By modifying the substrate or designing substrate analogs, it is possible to probe enzyme-substrate interactions and develop potent and selective modulators.
Table 1: Approaches to Rational Design of Enzyme Modulators
| Approach | Description | Potential Outcome |
| Structure-Based Design | Utilizes the 3D structure of the target enzyme to design complementary ligands. | High-affinity and selective inhibitors or activators. |
| Mechanism-Based Design | Designs molecules that mimic the transition state of the enzymatic reaction. | Irreversible or very potent inhibitors. |
| Fragment-Based Screening | Identifies small chemical fragments that bind to the enzyme, which are then linked to create more potent ligands. | Novel inhibitor scaffolds. |
Development of Novel and Efficient Stereoselective Synthetic Routes
The development of efficient and highly stereoselective synthetic methods is crucial for accessing enantiomerically pure this compound. While methods for the synthesis of related amino alcohols and their derivatives exist, there is a continuous need for more sustainable and scalable routes.
Table 2: Emerging Stereoselective Synthetic Strategies
| Method | Key Features | Reference Example |
| Palladium-Catalyzed Heck Coupling | Highly stereoselective and compatible with various functional groups. | Synthesis of (E)-5-aminoallyl-pyrimidine-5'-triphosphates. |
| Enzymatic Tandem Reactions | Combines multiple enzymatic steps in one pot for increased efficiency. | Synthesis of γ-hydroxy-α-amino acids using aldolase (B8822740) and transaminase. |
| Stereoselective Aminohydroxylation | Insertion of alcohol and amino groups with precise stereochemical control. | Synthesis of pinane-based 2-amino-1,3-diols. |
Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Enzymatic Reactions
To fully understand the dynamics of enzymatic reactions involving this compound, advanced spectroscopic techniques that allow for real-time, in situ monitoring are essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed structural information on enzyme-substrate complexes and reaction intermediates.
Furthermore, techniques like stopped-flow spectroscopy can be used to study the pre-steady-state kinetics of enzymatic reactions, providing insights into the individual steps of the catalytic cycle. The application of these advanced methods will be critical for validating the mechanisms of newly discovered enzymes and for characterizing the effects of designed modulators.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-Aminopropan-2-yl phosphate, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves phosphorylation of (S)-1-aminopropan-2-ol using phosphoric acid derivatives under controlled conditions. To ensure stereochemical integrity, chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear magnetic resonance (NMR) with chiral shift reagents should validate enantiomeric excess . For example, asymmetric synthesis protocols from similar phosphonates (e.g., [(1R)-1-amino-2-methylpropyl]phosphonic acid) highlight the importance of temperature control (<5°C) and inert atmospheres to minimize racemization .
Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects molecular ions (e.g., m/z 154.1 for the protonated parent ion) and fragmentation patterns to confirm identity .
- 31P NMR : Provides specificity for phosphorus-containing compounds; chemical shifts typically range between 0–5 ppm for phosphate esters .
- Ion-Exchange Chromatography : Separates phosphorylated analogs from non-polar impurities, validated for compounds like dibasic sodium phosphate .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted at pH 4–8, mimicking physiological or experimental conditions. Accelerated degradation assays (e.g., 40°C for 72 hours) coupled with LC-MS monitoring can identify hydrolysis products (e.g., inorganic phosphate). Buffers like sodium phosphate (pH 7.4) are recommended for storage, as extreme acidity (pH <3) or alkalinity (pH >9) promote ester bond cleavage .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Compare datasets from structurally similar organophosphates (e.g., methylphosphonofluoridates) to identify trends in bioactivity vs. stereochemistry .
- Dose-Response Replication : Use standardized assays (e.g., enzyme inhibition in E. coli) to isolate variables like solvent effects or batch-to-batch variability .
- Cross-Validation : Pair in vitro results with computational docking studies (e.g., AutoDock Vina) to assess binding affinity consistency .
Q. How can mechanistic studies differentiate between enzyme inhibition and substrate competition for this compound?
- Methodological Answer :
- Kinetic Assays : Measure Michaelis-Menten parameters (K_m, V_max) under varying substrate concentrations. A competitive inhibitor will increase K_m without affecting V_max.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics between the compound and target enzymes (e.g., phosphatases) .
- Isotopic Labeling : Use ³²P-labeled phosphate to track transfer reactions in real time .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding proteins (e.g., kinases) using force fields like AMBER or CHARMM .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs [(2R)-2-[(1-benzothiophen-2-ylcarbonyl)amino]-3-phenylpropyl phosphate] to prioritize synthetic targets .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
